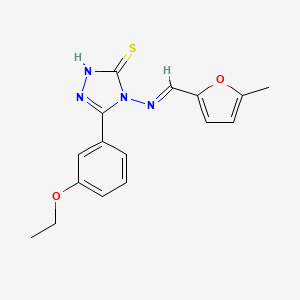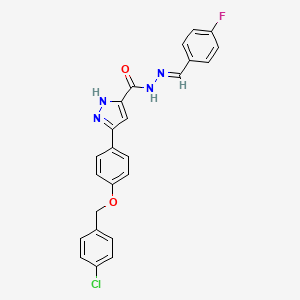
4-(4-Butoxybenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-YL)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Butoxybenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one belongs to the class of heterocyclic compounds. Its complex structure combines a pyrrole ring, a thiadiazole moiety, and an aromatic benzoyl group. Let’s break down its components:
Pyrrole Ring: The pyrrole ring confers aromaticity and contributes to the compound’s stability.
Thiadiazole Moiety: The 1,3,4-thiadiazole ring introduces heteroatoms (sulfur and nitrogen) and enhances the compound’s reactivity.
Benzoyl Group: The benzoyl group provides a lipophilic character and influences its pharmacological properties.
Méthodes De Préparation
Synthetic Routes:
Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of appropriate precursors, followed by cyclization. For example:
Benzoylation of Pyrrole: Start with pyrrole and react it with butoxybenzoyl chloride under basic conditions to introduce the benzoyl group.
Thiadiazole Formation: Next, react the resulting compound with thionyl chloride and hydrazine hydrate to form the 1,3,4-thiadiazole ring.
Hydroxylation: Finally, introduce the hydroxy group at the 3-position using appropriate reagents.
Industrial Production:
The industrial production of this compound involves scalable processes, often optimized for yield and purity. These methods may vary based on proprietary information held by manufacturers.
Analyse Des Réactions Chimiques
4-(4-Butoxybenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one participates in various chemical reactions:
Oxidation: It can undergo oxidation at the hydroxy group to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the carbonyl group may yield alcohols or amines.
Substitution: The benzoyl group is susceptible to nucleophilic substitution reactions.
Cyclization: Intramolecular cyclization reactions are crucial for its synthesis.
Common reagents include acyl chlorides, reducing agents (such as LiAlH₄), and Lewis acids (for cyclization).
Applications De Recherche Scientifique
This compound finds applications across various fields:
Medicine: It exhibits potential as an anti-inflammatory agent due to its structural resemblance to nonsteroidal anti-inflammatory drugs (NSAIDs).
Chemistry: Researchers explore its reactivity in heterocyclic chemistry and drug design.
Biology: It may interact with cellular targets, affecting signaling pathways or enzymatic activity.
Mécanisme D'action
The precise mechanism of action remains an active area of research. It likely involves interactions with specific receptors or enzymes, modulating cellular processes. Further studies are needed to elucidate its molecular targets.
Comparaison Avec Des Composés Similaires
While there are no direct analogs, we can compare it to related molecules:
Similar Compounds:
: Example reference. : Another reference.
Propriétés
Numéro CAS |
609795-69-9 |
|---|---|
Formule moléculaire |
C27H29N3O4S |
Poids moléculaire |
491.6 g/mol |
Nom IUPAC |
(4Z)-4-[(4-butoxyphenyl)-hydroxymethylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H29N3O4S/c1-5-6-15-34-21-13-11-20(12-14-21)24(31)22-23(19-9-7-18(8-10-19)16(2)3)30(26(33)25(22)32)27-29-28-17(4)35-27/h7-14,16,23,31H,5-6,15H2,1-4H3/b24-22- |
Clé InChI |
WCDIZSJHLASFOV-GYHWCHFESA-N |
SMILES isomérique |
CCCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC=C(C=C4)C(C)C)/O |
SMILES canonique |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC=C(C=C4)C(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12023845.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12023854.png)

![(5E)-2-(4-chlorophenyl)-5-(4-ethoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12023862.png)


![3,4-dichlorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone](/img/structure/B12023878.png)



![4-((E)-{2-[2-(4-ethylanilino)-2-oxoacetyl]hydrazono}methyl)phenyl 4-propoxybenzoate](/img/structure/B12023916.png)
